
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical and Spectral Study Applications
The study of compounds containing the furan ring, similar to the compound of interest, has been explored for their synthesis, characterization, and chelating properties. Patel (2020) investigated the antimicrobial activity of furan ring-containing organic ligands and their metal complexes, finding different inhibitory activities against both gram-positive and gram-negative bacteria. The study signifies the compound's potential in developing antimicrobial agents through its furan component's reactivity and chelation capabilities with transition metals (Patel, 2020).
Receptor Selectivity and Multifunctional Agents
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, similar to the compound , has demonstrated potential in designing selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. Canale et al. (2016) identified compounds with potent and selective 5-HT7 receptor antagonistic activity and distinct antidepressant-like and pro-cognitive properties. This suggests the compound's utility in central nervous system disorders treatment, highlighting its receptor selectivity and therapeutic potential (Canale et al., 2016).
Amplification of Antibacterial Agents
The interaction of furan-yl compounds with other chemical groups has been studied for their activity as amplifiers of antibacterial agents against Escherichia coli, indicating the compound's potential role in enhancing the efficacy of existing antibiotics. Brown and Cowden (1982) explored the activities of compounds with furan-yl and pyrazin-yl substituents, demonstrating their ability to amplify the effects of phleomycin, a notable finding for developing more potent antibacterial strategies (Brown & Cowden, 1982).
Imaging and Diagnostic Applications
The compound's derivatives have been investigated for their use in PET imaging by targeting specific receptors in the brain, providing a tool for noninvasive imaging of neuroinflammation and potentially aiding in diagnosing various neuropsychiatric disorders. Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker, demonstrating the compound's applicability in studying neuroinflammation in vivo and its contribution to diseases like Alzheimer's and Parkinson's (Horti et al., 2019).
Antagonistic Activity on Cannabinoid Receptors
Further studies have explored the compound's derivatives as antagonists for cannabinoid receptors, suggesting its potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. This research opens pathways for therapeutic applications, especially in treating conditions influenced by cannabinoid receptor activity (Lan et al., 1999).
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-25(22,23)19-9-5-13(6-10-19)16(21)17-12-14(15-4-2-11-24-15)20-8-3-7-18-20/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPZUWUPDAFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

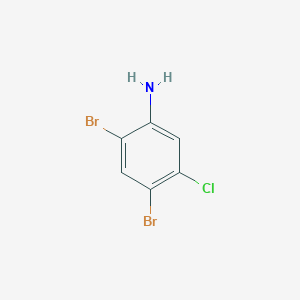
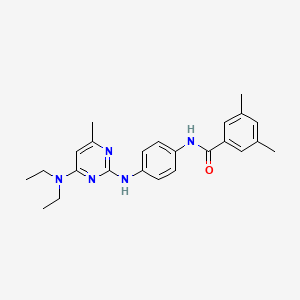

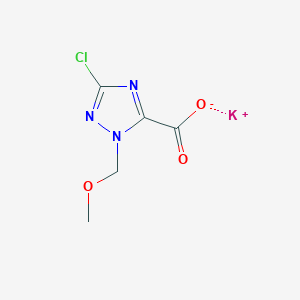

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
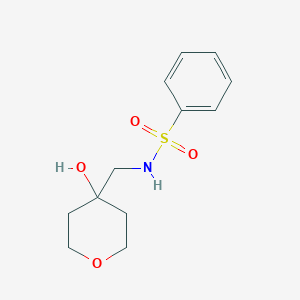
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)

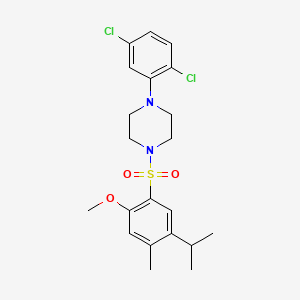
![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)